Technical Guide: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
Technical Guide: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
CAS Number: 1031335-25-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, a chiral building block crucial for the synthesis of complex molecules in pharmaceutical research and development. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and derivatization, and discusses its potential applications in drug discovery.
Physicochemical Properties
(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, also known as tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate, is a key intermediate characterized by a cyclopentane scaffold bearing two amino groups with distinct protecting groups.[1] This differential protection allows for selective functionalization at either amino position, making it a versatile tool in organic synthesis.
| Property | Value | Reference |
| CAS Number | 1031335-25-7 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, sealed in a dry environment | [3] |
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis and manipulation of Boc-protected diamines. Researchers should optimize these conditions for their specific substrates and scales.
Synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
The synthesis of the target molecule often involves the selective protection of one amino group in a chiral 1,3-diaminocyclopentane precursor. A general approach for the mono-Boc protection of a diamine is outlined below.[4]
Materials:
-
(1S,3R)-1,3-Diaminocyclopentane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Dissolve (1S,3R)-1,3-diaminocyclopentane (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. This in-situ generation of HCl protonates one of the amino groups, rendering it less reactive.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and adjust the pH to >12 with a 2 M NaOH solution to deprotonate the ammonium salt.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
-
The product can be further purified by column chromatography if necessary.[4]
Deprotection of the Boc Group
The removal of the Boc protecting group to liberate the free amine is a common subsequent step. Acidic conditions are typically employed for this transformation.[5][6]
Materials:
-
(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[5]
-
Upon completion, carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected diamine.
Applications in Drug Discovery
Chiral diamines are critical building blocks in the synthesis of a wide range of pharmaceutical compounds.[7][8] The stereochemistry of these intermediates is often essential for the biological activity and selectivity of the final drug molecule.[9] (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane serves as a versatile scaffold for introducing a 1,3-diaminocyclopentane motif into larger molecules.
The presence of two amino groups, one protected and one free, allows for sequential and controlled chemical modifications. This is particularly valuable in the construction of complex heterocyclic systems and in peptide and peptidomimetic chemistry. Chiral 1,3-diamine derivatives have been explored for their potential in developing novel therapeutic agents, including enzyme inhibitors and receptor ligands.[10]
Visualizations
Caption: A logical workflow diagram illustrating the synthesis, deprotection, and application of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
Caption: A simplified diagram showing the key species involved in the Boc protection of an amine.
Caption: A simplified diagram illustrating the acid-catalyzed deprotection of a Boc-protected amine.
References
- 1. tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 97% | CAS: 1031335-25-7 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
